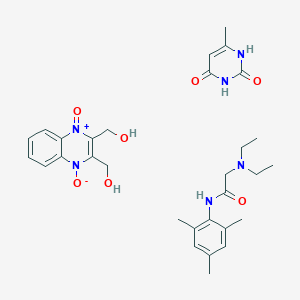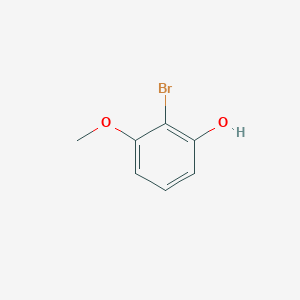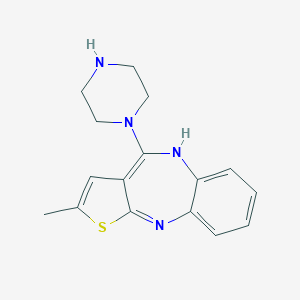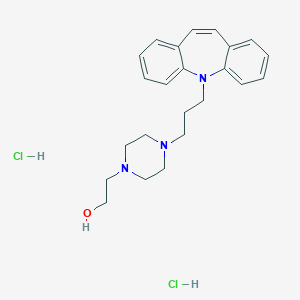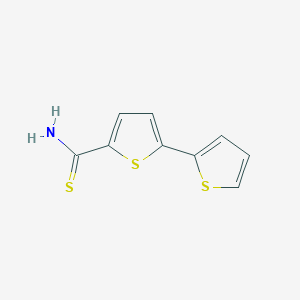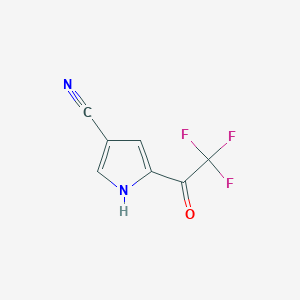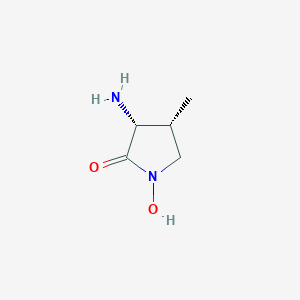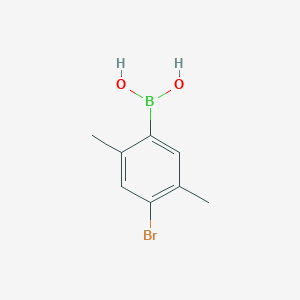![molecular formula C9H15NO B164634 (1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one CAS No. 126811-06-1](/img/structure/B164634.png)
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one, also known as (1R,6R)-(+)-camphorquinone, is a chiral bicyclic ketone that has been widely used in organic synthesis and pharmaceutical research. It is a versatile building block for the synthesis of various biologically active compounds due to its unique stereochemistry and reactivity.
Mecanismo De Acción
The mechanism of action of (1R,6R)-(+)-camphorquinone is not fully understood. However, it is believed to act as a Lewis acid catalyst in various reactions, such as the Diels-Alder reaction and the Michael addition. It can also undergo enantioselective reduction to form chiral alcohols.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (1R,6R)-(+)-camphorquinone. However, it has been reported to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,6R)-(+)-camphorquinone in lab experiments include its high enantiomeric purity, easy availability, and versatile reactivity. However, its limitations include its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of (1R,6R)-(+)-camphorquinone. These include the exploration of its potential as a chiral auxiliary in asymmetric synthesis and as a ligand in asymmetric catalysis. It can also be used as a starting material for the synthesis of novel chiral polymers and dendrimers. Further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic applications.
Métodos De Síntesis
There are several methods for synthesizing (1R,6R)-(+)-camphorquinone, including the oxidation of (1R,6R)-(+)-camphor with various oxidants, such as selenium dioxide, potassium permanganate, and chromium trioxide. Another method involves the reaction of (1R,6R)-(+)-camphor with N-bromosuccinimide in the presence of a Lewis acid catalyst. These methods have been optimized to provide high yields and enantiomeric purity of (1R,6R)-(+)-camphorquinone.
Aplicaciones Científicas De Investigación
(1R,6R)-(+)-Camphorquinone has been extensively used in the synthesis of natural products, pharmaceuticals, and agrochemicals. It has also been employed as a chiral auxiliary in asymmetric synthesis and as a ligand in asymmetric catalysis. In addition, (1R,6R)-(+)-camphorquinone has been used as a starting material for the synthesis of chiral polymers and dendrimers.
Propiedades
Número CAS |
126811-06-1 |
|---|---|
Nombre del producto |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-9(11)8(10)6-5-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
NSXLLMSGQVUQOG-HTQZYQBOSA-N |
SMILES isomérico |
CN1[C@@H]2CCCC(=O)[C@H]1CC2 |
SMILES |
CN1C2CCCC(=O)C1CC2 |
SMILES canónico |
CN1C2CCCC(=O)C1CC2 |
Sinónimos |
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



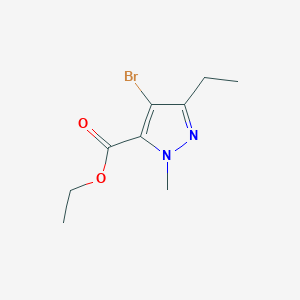
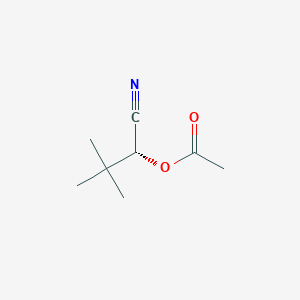
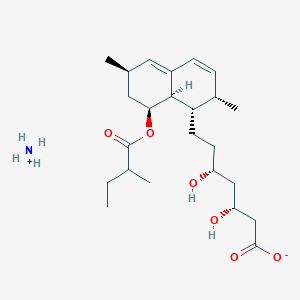
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
